SSTR5 antagonist 3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

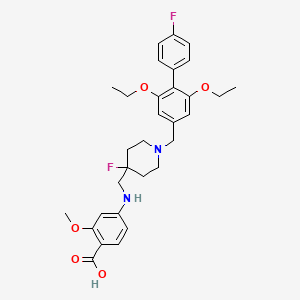

SSTR5 antagonist 3 is a 2,5-disubstituted imidazole derivative developed as part of a series of aminopiperidine-based small-molecule antagonists targeting the somatostatin receptor subtype 5 (SSTR5). Its structure comprises three key components:

Preparation Methods

The synthesis of SSTR5 antagonist 3 involves multiple steps, including the formation of the central core and the attachment of functional groups. The synthetic routes typically involve:

Formation of the Central Core: This step involves the construction of the azaspirodecanone core, which is crucial for the compound’s activity.

Attachment of Functional Groups: Various functional groups are attached to the central core to enhance the compound’s potency and selectivity.

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

SSTR5 antagonist 3 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the central core may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

SSTR5 antagonist 3 has a wide range of scientific research applications, including:

Chemistry: It is used in the study of receptor-ligand interactions and the development of new synthetic methodologies.

Biology: It is used to investigate the role of SSTR5 in various physiological processes, including hormone secretion and cell signaling.

Industry: It is used in the development of new drugs and therapeutic agents targeting SSTR5.

Mechanism of Action

SSTR5 antagonist 3 exerts its effects by selectively binding to the SSTR5 receptor, thereby blocking the action of endogenous somatostatin. This binding triggers a conformational change in the receptor, leading to the inhibition of downstream signaling pathways. The molecular targets involved include the transmembrane helices TM3 and TM6, which undergo a rearrangement upon binding . This conformational change facilitates the coupling and activation of G protein, initiating downstream signaling cascades .

Comparison with Similar Compounds

Key Pharmacological Properties:

- SSTR5 Binding (IC₅₀) : 0.9 nM (mouse SSTR5 in cAMP assay) .

- Functional Activity : Inhibits SST-28-mediated cAMP reduction (IC₅₀ = 7.4 nM in mouse SSTR5) .

- Off-Target Effects :

- In Vivo Efficacy :

Comparison with Structural Analogs

Table 1: Structural and Pharmacological Comparison of SSTR5 Antagonists

Key Findings:

hERG Selectivity :

- Compound 3 and its analogs (e.g., 1 , 5 , 6 , 7 ) showed persistent hERG inhibition, limiting therapeutic utility .

- Compound 10 addressed this via a spiroheterocycle core and carboxyl headgroup , reducing hERG affinity by >100-fold (IC₅₀ = 45 μM vs. 0.26 μM for compound 3) .

Subtype Selectivity :

- Compound 3 exhibited cross-reactivity with SSTR3 (IC₅₀ = 119 nM), whereas compound 10 was inactive against SSTR1–4 (IC₅₀ > 10 μM) .

In Vivo Efficacy :

- Compound 10 demonstrated superior potency, achieving 94% glucose reduction at 3 mg/kg, compared to 60% at 30 mg/kg for compound 3 .

Mechanistic and Clinical Implications

Synergy with DPP-4 Inhibitors:

- SSTR5 antagonists enhance glucose-dependent insulin secretion (GDIS) by increasing GLP-1 release.

Hypoglycemia Risk:

Comparative Advantages of Compound 10:

- Structural Innovations: The azaspirodecanone core minimized off-target effects while improving metabolic stability and oral bioavailability (40–72% in preclinical models) .

- Therapeutic Potential: Demonstrated efficacy in diabetic rodent models and synergy with DPP-4 inhibitors, positioning it as a candidate for monotherapy or combination regimens .

Limitations of SSTR5 Antagonist 3

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of SSTR5 antagonist 3 in modulating glucose metabolism?

this compound inhibits somatostatin-28 (SST-28)-mediated suppression of cAMP accumulation in pancreatic and enteroendocrine cells. This antagonism enhances glucose-dependent insulin secretion (GDIS) and glucagon-like peptide-1 (GLP-1) release. The mechanism is validated via radioligand binding assays (IC₅₀ = 1.2–2.8 nM for human/mouse SSTR5) and functional cAMP assays in CHO-K1 cells expressing SSTR5 .

Q. What in vitro assays are critical for characterizing this compound’s receptor specificity?

Key assays include:

- Competitive binding assays : Measures displacement of radiolabeled SST-28 in SSTR5-expressing cell membranes.

- Functional cAMP assays : Quantifies inhibition of SST-28-mediated cAMP reduction using forskolin-stimulated cells.

- Counter-screening : Tests against SSTR1–4 and off-target receptors (e.g., hERG, cardiovascular ion channels) to confirm selectivity .

Q. What in vivo models are used to validate the glucose-lowering efficacy of SSTR5 antagonists?

Acute oral glucose tolerance tests (OGTT) in high-fat diet (HFD) mice are standard. Efficacy is measured as % reduction in glucose AUC (e.g., 87% at 10 mg/kg). SSTR5 knockout (KO) mice are used to confirm target specificity, as glucose-lowering effects are abolished in KO models .

Q. What selectivity profiles are essential for SSTR5 antagonists to minimize off-target risks?

Prioritize compounds with:

- SSTR1–4 IC₅₀ > 10 μM (e.g., compound 10: hSSTR1–4 IC₅₀ > 300 nM).

- hERG IC₅₀ > 45 μM and cardiovascular ion channel (IKs, Cav1.2, Nav1.5) IC₅₀ > 15 μM.

- Panlabs screening across 160+ ancillary targets to exclude moderate off-target binding (e.g., DP receptor IC₅₀ = 3 μM) .

Advanced Research Questions

Q. How can researchers resolve partial agonist activity observed in SSTR5 antagonists at high concentrations?

Partial agonism (e.g., 44% maximal activation at 8.3 μM) can be mitigated by:

- Dose optimization : Use pharmacokinetic data (e.g., EC₉₀ = 484 nM in HFD mice) to establish therapeutic windows.

- Structural modifications : Alter core/headpiece regions (e.g., azaspirodecanones) to reduce intrinsic efficacy while retaining antagonist potency .

Q. What strategies address discrepancies in SSTR5 antagonist effects on insulin secretion across in vitro and in vivo models?

- GLP-1 dependency : Use GLP-1 receptor (GLP-1R) knockout mice (Glp-1r⁻/⁻) to confirm mechanistic reliance on GLP-1 signaling.

- Stress controls : Account for handling-induced sympathetic activation, which suppresses insulin release in rodents .

Q. How can pharmacokinetic properties of SSTR5 antagonists be optimized for oral bioavailability?

- Metabolic stability screens : Use multispecies liver microsome incubations to reduce oxidative metabolism.

- Structural tuning : Modify tail groups (e.g., diphenyl derivatives) to enhance free fraction (2.2–5.7% unbound) and bioavailability (40–72% in rats, dogs, rhesus) .

Q. How do researchers assess synergistic potential between SSTR5 antagonists and DPP-4 inhibitors?

Co-administer compounds in OGTT models and measure:

- Active GLP-1[7–36] : Enhanced stabilization via DPP-4 inhibition.

- Insulin/C-peptide levels : Synergy is confirmed if combined treatment reduces glucose AUC beyond additive effects (e.g., 84% reduction vs. monotherapy) .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting reports on SSTR5’s role in insulin secretion?

- Species-specific variation : Human β-cells express higher SSTR5 levels than rodents, suggesting divergent mechanisms.

- GLP-1 dependency : Rodent studies show glucose-lowering relies on GLP-1, while human islet data emphasize direct insulinotropic effects. Use Sstr5⁻/⁻ mice and humanized models to clarify .

Q. What experimental designs mitigate variability in antagonist efficacy across in vivo studies?

Properties

Molecular Formula |

C31H36F2N2O5 |

|---|---|

Molecular Weight |

554.6 g/mol |

IUPAC Name |

4-[[1-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-4-fluoropiperidin-4-yl]methylamino]-2-methoxybenzoic acid |

InChI |

InChI=1S/C31H36F2N2O5/c1-4-39-27-16-21(17-28(40-5-2)29(27)22-6-8-23(32)9-7-22)19-35-14-12-31(33,13-15-35)20-34-24-10-11-25(30(36)37)26(18-24)38-3/h6-11,16-18,34H,4-5,12-15,19-20H2,1-3H3,(H,36,37) |

InChI Key |

XFYGZKXJXFGWPA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CCC(CC3)(CNC4=CC(=C(C=C4)C(=O)O)OC)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.